3-Ethoxy-N,N,N-trimethylpropan-1-aminium
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Overview
Description
3-Ethoxy-N,N,N-trimethylpropan-1-aminium: is a quaternary ammonium compound characterized by its ethoxy group attached to a trimethylammonium moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a range of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-ethoxypropylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Reaction Scheme:
3-Ethoxypropylamine+Trimethylamine+Methyl Iodide→this compound Iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Ethoxy-N,N,N-trimethylpropan-1-aminium can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving hydrogenation catalysts.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the ethoxy group. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Sodium iodide, potassium bromide.
Major Products
Oxidation: Ethoxypropanoic acid.
Reduction: Ethoxypropylamine.
Substitution: Ethoxypropyl halides.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biocompatible surfactant. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in drug delivery systems.
Medicine
In medicine, this compound is explored for its antimicrobial properties. Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes, leading to their use in disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of cleaning agents and detergents. Its surfactant properties help in the emulsification and removal of oils and greases.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide
- 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride
- 3-Hydroxy-N,N,N-trimethylpropan-1-aminium
Comparison
Compared to 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide and 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is less reactive due to the presence of the ethoxy group, which is less electrophilic than bromine or chlorine. This makes it more stable and suitable for applications requiring less reactivity. The presence of the ethoxy group also imparts different solubility properties, making it more soluble in organic solvents compared to its halogenated counterparts.
Properties
CAS No. |
128475-12-7 |
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Molecular Formula |
C8H20NO+ |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3-ethoxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-5-10-8-6-7-9(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
GIASGDQNWFBPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC[N+](C)(C)C |
Origin of Product |
United States |
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